Velnacrine maleate (CAS 112964-99-5), also known as HP-029, is a reversible acetylcholinesterase (AChE) inhibitor belonging to the aminoacridine chemical class. Structurally, it is the 1-hydroxy derivative of tacrine, formulated as a maleate salt to optimize aqueous solubility and solid-state stability. In laboratory and preclinical settings, velnacrine maleate is primarily procured as a reference standard for cholinergic modulation, neuropharmacology, and as a structural scaffold for developing next-generation anti-dementia agents. The compound exhibits an AChE half-maximal inhibitory concentration (IC50) in the low micromolar range (approximately 3.27 µM), making it a reliable, moderate-affinity baseline material for comparative enzyme kinetic assays . By supplying the compound as a maleate salt rather than a free base, it bypasses the need for harsh organic solvents during formulation, ensuring compatibility with standard physiological buffers and in vivo dosing vehicles [1].
Substituting velnacrine maleate with its parent compound, tacrine, or with the velnacrine free base introduces severe experimental artifacts and formulation bottlenecks. Tacrine is highly cytotoxic to hepatocytes, which confounds in vitro assays and in vivo safety models by inducing off-target cell death unrelated to its cholinergic mechanism [1]. Velnacrine was specifically engineered with a C1-hydroxyl group to mitigate this hepatotoxicity, providing a cleaner pharmacological profile for neurobiology research. Furthermore, procuring the velnacrine free base instead of the maleate salt results in poor aqueous solubility. Free base formulations often require dimethyl sulfoxide (DMSO) or strong acidification to dissolve, which can shift the assay pH, denature target enzymes, or cause spontaneous precipitation when introduced to neutral biological media [2]. Thus, the maleate salt is strictly required for reproducible, solvent-free aqueous dosing.
Tetanic fade versus depression concentration-response separation may not transfer from velnacrine to tacrine in synaptic models.
Extensive human metabolism (~10% unchanged excreted) differs from tacrine; species-dependent excretion requires model-specific review.
Absence of hepatotoxicity observed in velnacrine elderly study contrasts with tacrine's transaminase elevation signal; safety-related endpoints may not transfer.
A primary driver for selecting velnacrine over its parent compound, tacrine, is its significantly improved in vitro safety profile in hepatic models. Comparative cytotoxicity assays in primary cultured rat, dog, and human hepatocytes demonstrate that the C1-hydroxylation present in velnacrine drastically reduces cell death compared to tacrine [1]. While tacrine induces dose-dependent hepatotoxicity that limits its utility in long-term cellular assays, velnacrine maintains cell viability at equivalent micromolar concentrations, preventing off-target cytotoxic confounding in neuropharmacological screens [1].
| Evidence Dimension | In Vitro Hepatocyte Cytotoxicity |
| Target Compound Data | Maintains cell viability at micromolar assay concentrations. |
| Comparator Or Baseline | Tacrine (Parent Compound): Induces severe, dose-dependent hepatotoxicity. |
| Quantified Difference | Significantly reduced off-target hepatic cell death compared to tacrine. |
| Conditions | Cultured rat, dog, and human hepatocyte viability assays. |
Procuring velnacrine prevents the confounding variable of hepatotoxic cell death in cellular assays, allowing researchers to isolate the true effects of AChE inhibition.
For in vivo behavioral and cognitive modeling, velnacrine maleate offers a superior pharmacokinetic profile compared to the classic AChE inhibitor physostigmine. In aged macaque models of delayed matching-to-sample (DMTS) performance, a single oral dose of velnacrine maleate (4 to 6 mg/kg) induced a significant improvement in long-delay DMTS (up to 66.7% improvement) that was sustained for 24 hours post-administration [1]. In contrast, physostigmine has a very short half-life, requiring frequent redosing and causing rapid fluctuations in cholinergic tone. The prolonged plasma concentrations of velnacrine (27 to 166 ng/ml at peak, remaining detectable up to 6 hours) make it highly suitable for longitudinal behavioral assays [1].
| Evidence Dimension | Duration of cognitive improvement in vivo |
| Target Compound Data | Maintains significant DMTS improvement at 24 hours post-dose (4-6 mg/kg PO). |
| Comparator Or Baseline | Physostigmine: Short duration of action requiring frequent dosing. |
| Quantified Difference | >24-hour sustained efficacy vs. the short-acting profile of physostigmine. |
| Conditions | Aged macaque DMTS paradigm, single oral dose. |
A longer duration of action reduces dosing frequency and animal handling stress, ensuring more stable and reproducible data in long-term in vivo cognitive models.
The selection of the maleate salt form of velnacrine is critical for laboratory processability and formulation stability. The velnacrine free base is poorly soluble in water, necessitating the use of organic solvents like DMSO or strong acids for dissolution, which can precipitate upon dilution in neutral assay buffers . The maleate salt, however, is highly soluble in aqueous media, allowing for the direct preparation of stable stock solutions and dosing vehicles without the use of co-solvents [1]. This ensures that the compound remains in solution at physiological pH, preventing erratic dosing or assay failure due to compound precipitation.
| Evidence Dimension | Aqueous Solubility and Buffer Compatibility |
| Target Compound Data | Readily dissolves in aqueous buffers without co-solvents. |
| Comparator Or Baseline | Velnacrine free base: Requires organic solvents (e.g., DMSO) or acidification. |
| Quantified Difference | Eliminates the need for >1% DMSO in cellular and enzymatic assays. |
| Conditions | Physiological pH assay buffers and in vivo dosing vehicles. |
Procuring the maleate salt streamlines assay preparation and eliminates solvent-induced artifacts, ensuring reliable concentration-response curves in biological screens.
Because velnacrine demonstrates significantly reduced cytotoxicity compared to tacrine [1], it is the preferred aminoacridine reference standard for researchers developing next-generation, liver-safe acetylcholinesterase inhibitors. It serves as a structural baseline for evaluating the safety of novel C1-substituted derivatives in HepG2 or primary hepatocyte assays.
Due to its extended duration of action and sustained pharmacokinetic profile (up to 24 hours of efficacy in non-human primates) [2], velnacrine maleate is highly suited for long-term behavioral studies, such as delayed matching-to-sample (DMTS) or Morris water maze paradigms. It provides stable cholinergic modulation without the frequent redosing required by short-acting agents like physostigmine.
The high aqueous solubility of the maleate salt form allows for the preparation of solvent-free dosing vehicles and assay buffers [3]. This makes velnacrine maleate ideal for sensitive in vitro enzyme kinetics assays and cell-based screens where organic solvents like DMSO might denature proteins, alter membrane permeability, or interfere with fluorescence readouts.